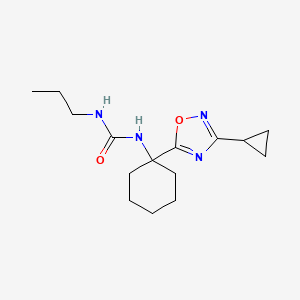

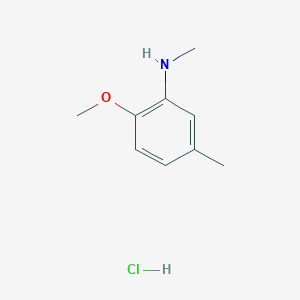

5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one

Overview

Description

5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one, also known as ABT-888, is a poly (ADP-ribose) polymerase (PARP) inhibitor. It has been found to have potential therapeutic applications in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that derivatives of 5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one demonstrate significant antibacterial and antifungal activities. For instance, a study by Maddila et al. (2016) synthesized a series of compounds and found that some of them showed excellent in vitro antibacterial and antifungal activity, surpassing standard drugs. These compounds were characterized using various spectroscopic methods (Maddila et al., 2016).

Synthesis and Prediction of Biological Activity

Another research domain involves the synthesis of novel compounds containing this structure and predicting their biological activity. Kharchenko et al. (2008) reported the synthesis of bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, and presented the predicted biological activities of these compounds (Kharchenko et al., 2008).

Regioselective Synthesis

In the realm of organic synthesis, Quiroga et al. (2007) explored the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. They developed a solvent-free method that yields good to excellent outcomes and proceeds in a regiospecific fashion (Quiroga et al., 2007).

DNA Recognition and Binding

The structure has been utilized in the study of DNA recognition and binding. Swalley et al. (1996) described the use of pyrrole−imidazole polyamides for recognizing core sequences in the minor groove of double-stranded DNA. This research contributes significantly to the understanding of DNA-protein interactions and the potential for gene regulation (Swalley et al., 1996).

Synthesis of Amino Acid Mimetics

The compound has also been used in the synthesis of amino acid mimetics. Zaman et al. (2005) developed a method for preparing 1-benzyl-4-methylimidazoles with various substituents, providing access to optically active amino acid mimetics with a C-terminal imidazole (Zaman et al., 2005).

Antibacterial and Insecticidal Potentials

Additionally, the compound's derivatives have been evaluated for their antibacterial and insecticidal potentials. Deohate and Palaspagar (2020) synthesized compounds with insecticidal and antimicrobial properties by employing microwave irradiative cyclocondensation (Deohate & Palaspagar, 2020).

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-5-imino-1-pentyl-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-2-3-6-9-20-10-13(21)14(15(20)17)16-18-11-7-4-5-8-12(11)19-16/h4-5,7-8,17,21H,2-3,6,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRIPAIZKVUINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327660 | |

| Record name | 4-(1H-benzimidazol-2-yl)-5-imino-1-pentyl-2H-pyrrol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one | |

CAS RN |

150016-23-2 | |

| Record name | 4-(1H-benzimidazol-2-yl)-5-imino-1-pentyl-2H-pyrrol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2573868.png)

![2-[[5-(2,6-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2573870.png)

![1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2573872.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2573880.png)

![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)

![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)

![2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2573888.png)